2-Bromo-3-isobutoxybenzaldehyde
Overview
Description
2-Bromo-3-isobutoxybenzaldehyde is an organic compound . Its molecular formula is C11H13BrO2 and it has a molecular weight of 257.12 .
Physical And Chemical Properties Analysis
2-Bromo-3-isobutoxybenzaldehyde is an organic compound with a molecular weight of 257.12 . Further physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Facile Synthesis Techniques
Bromobenzaldehydes serve as key intermediates in the synthesis of heterocyclic compounds, such as 1-aryl-1H-indazoles, via palladium-catalyzed reactions with arylhydrazines. This process demonstrates the utility of bromobenzaldehydes in constructing complex molecular structures in organic chemistry (Cho et al., 2004).
Advancements in Synthetic Applications
The past decade has seen significant advancements in the synthetic applications of 2-bromobenzaldehydes, particularly in the context of palladium-catalyzed cross-coupling reactions. These methodologies facilitate the synthesis of compounds with potential biological, medicinal, and material applications (Ghosh & Ray, 2017).
Ortho-Bromination Techniques
Selective ortho-bromination of substituted benzaldehydes using palladium-catalyzed C-H activation showcases the strategic modification of benzaldehyde derivatives for further chemical transformations. This approach underscores the adaptability of bromobenzaldehydes in targeted organic synthesis (Dubost et al., 2011).
Application in Isoindolin-1-ones Synthesis
2-Bromobenzaldehyde has been utilized in carbonylative cyclization with primary amines under carbon monoxide pressure, catalyzed by palladium, to produce isoindolin-1-ones. This process highlights the compound's role in generating nitrogen-containing heterocycles, which are valuable in various chemical and pharmaceutical contexts (Cho & Ren, 2009).
Environmental Applications
The synthesis and application of ligands derived from bromobenzaldehydes for the preconcentration and determination of trace metal ions, like copper(II), in water samples demonstrate the environmental and analytical chemistry applications of these compounds. Such methodologies contribute to the monitoring and assessment of water quality (Fathi & Yaftian, 2009).
properties
IUPAC Name |
2-bromo-3-(2-methylpropoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(2)7-14-10-5-3-4-9(6-13)11(10)12/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMHHWXTRYCAMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-isobutoxybenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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